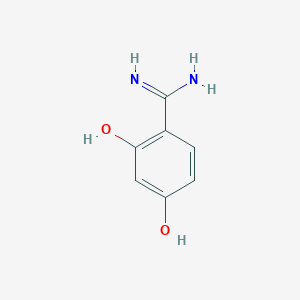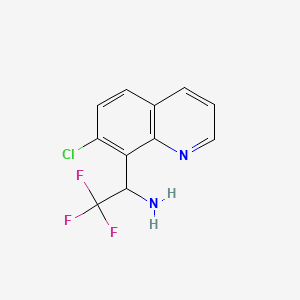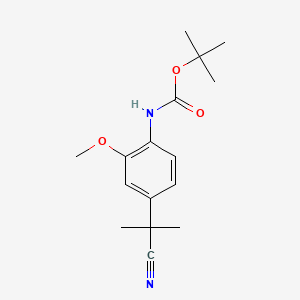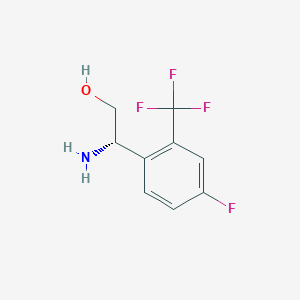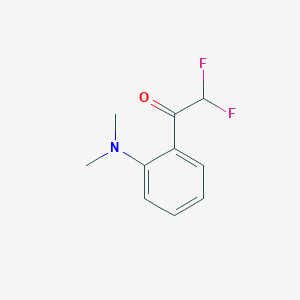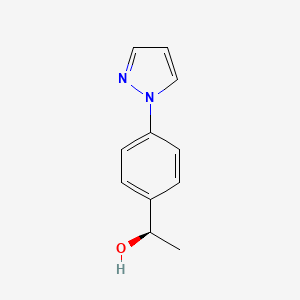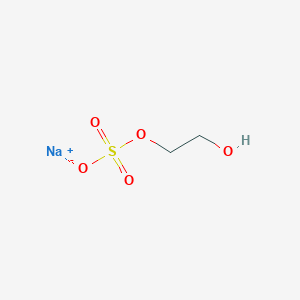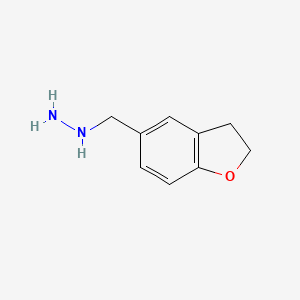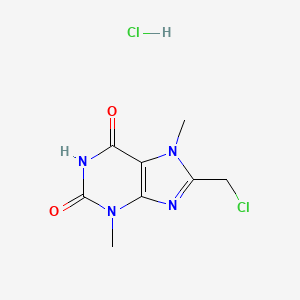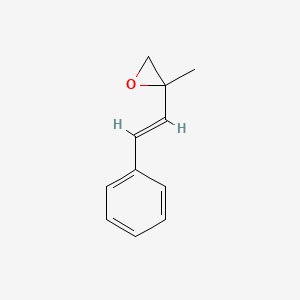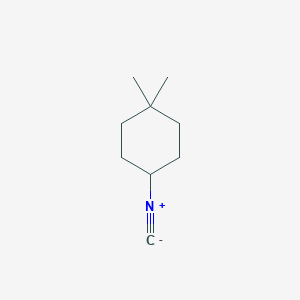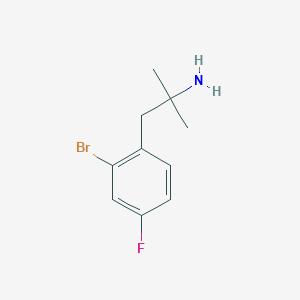
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine is an organic compound with a complex structure that includes bromine and fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination and fluorination of a phenyl ring, followed by the introduction of an amine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety.
Analyse Chemischer Reaktionen
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups. Common reagents include sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.
Industry: It may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the context of its use, such as inhibiting viral entry in antiviral research or modulating metabolic pathways in cancer studies.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
- 2-Bromo-4-fluorophenyl)methanesulfonyl chloride
- 2-Bromo-4-fluorophenyl)methanol
- 2-Bromo-4-fluorophenyl)methyl sulfide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H13BrFN |
|---|---|
Molekulargewicht |
246.12 g/mol |
IUPAC-Name |
1-(2-bromo-4-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13BrFN/c1-10(2,13)6-7-3-4-8(12)5-9(7)11/h3-5H,6,13H2,1-2H3 |
InChI-Schlüssel |
DCQDJSZMVRJJRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=C(C=C1)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



